7-hydroxy-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one
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Overview
Description
7-hydroxy-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one is a chemical compound belonging to the class of hydroxycoumarins It is characterized by a benzopyran ring system with hydroxy, methoxy, and methyl substituents
Mechanism of Action
Mode of Action
It is known that coumarin derivatives, to which this compound belongs, often interact with their targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Coumarin derivatives are known to exhibit a wide range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv activities . The exact pathways and downstream effects would depend on the specific targets of this compound, which are currently unknown .
Pharmacokinetics
Coumarin derivatives are generally well-absorbed and can be metabolized by various enzymes in the liver . The bioavailability of this compound would depend on factors such as its solubility, stability, and the presence of transporters.
Result of Action
Coumarin derivatives are known to have a wide range of biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-hiv activities . The specific effects of this compound would depend on its specific targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 7-Hydroxy-3-(4-methoxyphenyl)-8-methylchromen-4-one. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
It has been suggested that this compound may interact with certain enzymes and proteins
Cellular Effects
It has been suggested that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is thought that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is not clear which enzymes or cofactors it interacts with, or what effects it may have on metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one can be achieved through several methods. One common approach involves the Knoevenagel condensation reaction, where 7-hydroxycoumarin is reacted with 4-methoxybenzaldehyde in the presence of a base such as piperidine . The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Knoevenagel condensation, utilizing continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as employing environmentally benign solvents and catalysts, is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using acyl chlorides and aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
7-hydroxy-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of fluorescent dyes and sensors.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
- 7-hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
- 7-hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one
Uniqueness
Compared to similar compounds, 7-hydroxy-3-(4-methoxyphenyl)-8-methyl-4H-chromen-4-one exhibits unique biological activities and chemical reactivity due to the presence of the 8-methyl group. This structural feature can influence its interaction with biological targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-methylchromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-10-15(18)8-7-13-16(19)14(9-21-17(10)13)11-3-5-12(20-2)6-4-11/h3-9,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWFBXWBRBUQKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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